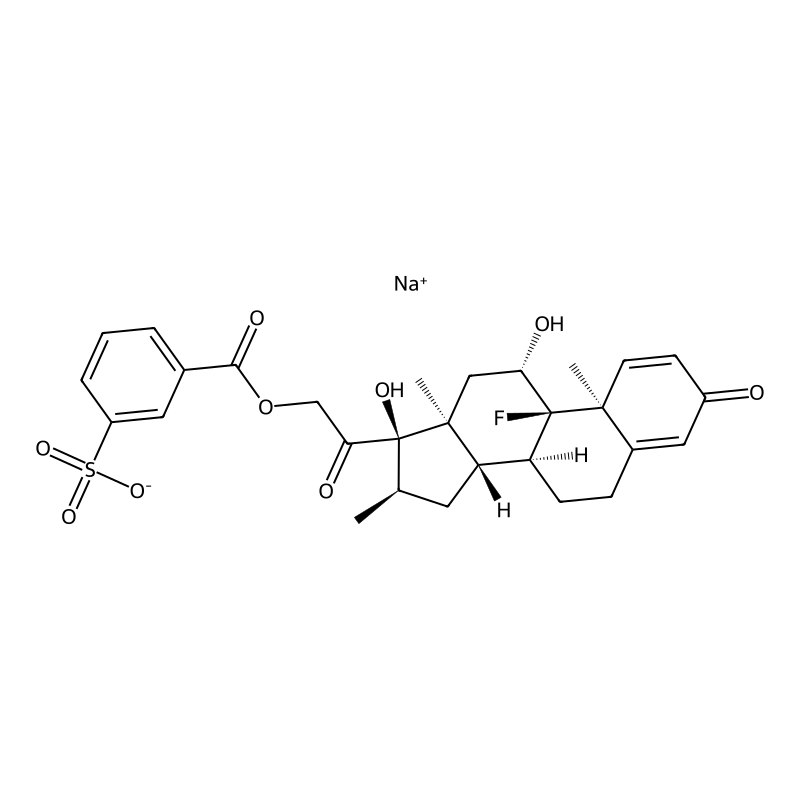

Dexamethazone metasulfobenzoate sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Immunomodulation:

- Dexamethasone is known to suppress the immune system by inhibiting the production of inflammatory mediators called cytokines Source: [Dexamethasone sodium metasulfobenzoate: ]. This property makes it valuable in studying autoimmune diseases where the immune system attacks healthy tissues. Researchers use dexamethasone to modulate the immune response and investigate potential therapies for conditions like rheumatoid arthritis and inflammatory bowel disease.

Inflammation Research:

- Due to its anti-inflammatory effects, dexamethasone is a common tool in inflammation research. Scientists use it to induce controlled inflammation in animal models or to investigate the mechanisms of inflammation in various diseases. By observing how dexamethasone affects the inflammatory response, researchers can gain insights into potential therapeutic targets for inflammatory conditions Source: [Dexamethasone sodium metasulfobenzoate: ].

Antibacterial Properties:

- Emerging research suggests dexamethasone may have antibacterial properties, although the exact mechanisms are still under investigation Source: [Dexamethasone sodium metasulfobenzoate: ]. This has opened avenues for exploring its potential use in combination with other antibiotics or as a novel therapeutic approach for bacterial infections.

Other Areas of Research:

- Dexamethasone is also being investigated in various other scientific fields, including its potential role in cancer research, neurodegenerative diseases, and ophthalmic research. However, these applications are still in the pre-clinical or early clinical stages.

Dexamethasone metasulfobenzoate sodium is a synthetic corticosteroid derived from dexamethasone, primarily utilized for its anti-inflammatory and immunosuppressive properties. This compound is particularly effective in treating various inflammatory conditions, including otitis externa and blepharitis, often in combination with antibiotics to enhance therapeutic efficacy . Its chemical formula is with a molecular weight of approximately 598.61 g/mol .

- Hydrolysis: In aqueous environments, the compound can hydrolyze to release dexamethasone and metasulfobenzoate ions.

- Oxidation: It may react with oxidizing agents, leading to the formation of various oxidation products, which can affect its biological activity.

- Reduction: The compound can also undergo reduction reactions, particularly involving its ketone groups, which may alter its pharmacological properties.

These reactions are essential for understanding the stability and degradation pathways of dexamethasone metasulfobenzoate sodium in pharmaceutical formulations.

Dexamethasone metasulfobenzoate sodium exhibits potent anti-inflammatory and immunosuppressive activities. It functions by binding to glucocorticoid receptors, modulating gene expression involved in inflammation and immune response. This action leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins. As a result, it is effective in treating conditions such as:

- Allergic reactions

- Inflammatory eye diseases

- Skin disorders

- Otitis externa

The compound's effectiveness is enhanced when used in conjunction with antibiotics, making it a valuable agent in managing infections complicated by inflammation .

The synthesis of dexamethasone metasulfobenzoate sodium typically involves several steps:

- Starting Material: Dexamethasone serves as the primary starting material.

- Sulfonation Reaction: Dexamethasone is reacted with sulfobenzoyl chloride in the presence of a base (such as pyridine) to introduce the metasulfobenzoate group.

- Sodium Salification: The resulting sulfonated product is treated with sodium hydroxide or sodium carbonate to form the sodium salt of dexamethasone metasulfobenzoate.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Dexamethasone metasulfobenzoate sodium is primarily used in:

- Ophthalmic Preparations: It is included in eye drops for treating inflammatory conditions of the eye.

- Otic Solutions: Used in ear drops for managing otitis externa.

- Combination Therapies: Often formulated with antibiotics to treat infections accompanied by inflammation.

Its application extends to various dermatological preparations as well, where it acts as an anti-inflammatory agent .

Interaction studies have shown that dexamethasone metasulfobenzoate sodium can interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. This interaction may lead to altered plasma concentrations of co-administered medications. Additionally, concurrent use with non-steroidal anti-inflammatory drugs (NSAIDs) may increase the risk of gastrointestinal side effects .

Studies also indicate that this compound can enhance the effectiveness of certain antibiotics when used together, making it an important consideration in clinical settings.

Dexamethasone metasulfobenzoate sodium shares similarities with several corticosteroids and anti-inflammatory agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dexamethasone | Standard corticosteroid without sulfonate modification | |

| Betamethasone | More potent anti-inflammatory effects than dexamethasone | |

| Hydrocortisone | Less potent; primarily used for adrenal insufficiency | |

| Methylprednisolone | Intermediate potency; used for severe allergies | |

| Triamcinolone | Used in various formulations; less soluble than dexamethasone metasulfobenzoate |

Dexamethasone metasulfobenzoate sodium's unique sulfonate modification enhances its solubility and stability compared to other corticosteroids, making it particularly suitable for topical applications .

IUPAC Naming and Synonyms

The IUPAC name for dexamethasone metasulfobenzoate sodium is:

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl 2-oxoethyl 3-sulfobenzoate monosodium salt.

Synonyms include:

- Dexamethasone sodium m-sulfobenzoate

- Dexamethasone-21-sulfobenzoate sodium

- Santeson

- VISUALIN

- Sodium 9-fluoro-11β,17,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione 21-metasulfobenzoate.

Registration Numbers and Database Classifications

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 3936-02-5 | |

| EC Number | 223-514-9 | |

| UNII | 4T1RAI19H8 | |

| DrugBank Accession | DB14703 | |

| KEGG Drug ID | D01510 | |

| ChEBI ID | 32132 |

Historical Development and Discovery

Dexamethasone was first synthesized in 1957, with FDA approval granted in 1958. The metasulfobenzoate sodium derivative emerged in the early 1960s to improve aqueous solubility for topical applications. Key milestones include:

- 1964: First approval in Japan for ocular inflammation under the brand name Santeson.

- Patent activity: Early synthesis methods involved esterification of dexamethasone with m-sulfobenzoic acid, as detailed in US Patent 3,037,034 (1960).

- Formulation advances: Integration into combination therapies (e.g., with framycetin sulfate) for otitis externa and blepharitis.

Molecular Structure

Dexamethasone metasulfobenzoate sodium represents a synthetic corticosteroid derivative with the molecular formula C₂₉H₃₂FNaO₉S and an average molecular weight of 598.61 daltons [1] [2]. The compound exhibits a complex molecular architecture comprising three distinct structural components: the core steroid backbone, the metasulfobenzoate ester moiety, and the sodium counterion [3].

Core Steroid Backbone Architecture

The fundamental steroid structure of dexamethasone metasulfobenzoate sodium follows the characteristic pregnane framework, consisting of four fused rings designated A, B, C, and D [7] [8]. The tetracyclic skeleton comprises three six-membered rings (A, B, and C) and one five-membered ring (D), with specific modifications that distinguish this corticosteroid from other steroid derivatives [26] [30].

Ring A (C1-C5) exhibits an unsaturated configuration with a double bond between C1 and C2, and contains a ketone functional group at position C3 [30]. This ring adopts a 1α,2β-half-chair conformation, which is stabilized by the presence of the fluorine substituent at C9 [30]. The unsaturated nature of ring A contributes to the conformational flexibility of the molecule and is crucial for biological activity [30].

Ring B (C5-C10) maintains a stable chair conformation and represents the most rigid portion of the steroid nucleus [28] [31]. This ring serves as the structural foundation that connects rings A and C, providing overall molecular stability [24]. The chair conformation minimizes angle strain and optimizes the spatial arrangement of substituents [24].

Ring C (C8-C14) also adopts a chair conformation but exhibits moderate flexibility compared to ring B [28] [31]. The presence of the fluorine atom at C9 significantly influences the geometric properties of this ring system [30]. The 9α-fluorine substitution enhances the stability of the adjacent ring conformations and contributes to the overall three-dimensional architecture [22].

Ring D (C13-C17) displays an envelope conformation with variable flexibility depending on the nature and spatial arrangement of substituents [24] [29]. This five-membered ring serves as the attachment point for the side chain bearing the metasulfobenzoate ester group at position C21 [3] [29].

The steroid backbone contains several methyl groups that define the molecular topology: the C18 angular methyl group positioned between rings A and B, the C19 angular methyl group located between rings B and C, and the C16α methyl substituent [30]. These methyl groups adopt specific orientations that contribute to the overall stereochemical definition of the molecule [22].

Metasulfobenzoate Moiety Configuration

The metasulfobenzoate group represents a sulfonated benzoic acid derivative that forms an ester linkage with the C21 hydroxyl group of the dexamethasone backbone [3] [25]. This moiety consists of a benzene ring bearing both a carboxylate group and a sulfonate group in the meta (1,3) position relative to each other [3] [33].

The benzoic acid portion of the metasulfobenzoate group maintains planarity, with the carboxylate carbon forming a covalent ester bond with the C21 carbon of the steroid side chain [25] [36]. The ester linkage exhibits standard geometric parameters with the carbonyl oxygen positioned to allow optimal overlap of molecular orbitals [25].

The sulfonate group (-SO₃⁻) attached to the benzene ring at the meta position relative to the carboxylate displays tetrahedral geometry around the sulfur atom [33] [37]. The three sulfur-oxygen bonds exhibit equivalent lengths, and the negative charge is delocalized across the three oxygen atoms [32] [33]. This sulfonate functionality significantly enhances the water solubility of the compound compared to the parent dexamethasone molecule [4].

The spatial orientation of the metasulfobenzoate moiety relative to the steroid backbone is influenced by rotational freedom around the C17-C20 and C20-C21 bonds [29]. The preferred conformation positions the benzoate ring approximately perpendicular to the steroid D ring, minimizing steric interactions while maintaining the integrity of the ester linkage [9] [29].

Sodium Salt Coordination Chemistry

The sodium cation in dexamethasone metasulfobenzoate sodium exhibits ionic association with the negatively charged sulfonate group of the metasulfobenzoate moiety [3] [20]. The coordination environment around the sodium ion involves electrostatic interactions rather than covalent bonding, consistent with the ionic nature of alkali metal sulfonate salts [20] [34].

In the solid state, the sodium ion adopts coordination geometries that maximize electrostatic stabilization while accommodating the spatial constraints imposed by the bulky steroid-benzoate framework [20] [38]. The coordination number of sodium typically ranges from four to eight, depending on the availability of coordinating atoms and the geometric constraints of the molecular assembly [34] [38].

The sulfonate oxygen atoms serve as the primary coordination sites for the sodium cation, with the possibility of additional coordination from water molecules or other oxygen-containing functional groups present in the crystal lattice [32] [33]. The Na-O(sulfonate) distances typically fall within the range of 2.3-2.6 Ångströms, consistent with ionic radii considerations [38].

The ionic nature of the sodium-sulfonate interaction contributes to the enhanced solubility characteristics of the compound in aqueous media [4]. The dissociation of the sodium salt in solution releases the anionic dexamethasone metasulfobenzoate species, which maintains the structural integrity of the steroid-ester framework while providing improved pharmaceutical handling properties [4].

Stereochemistry

Defined Stereogenic Centers

Dexamethasone metasulfobenzoate sodium contains eight well-defined stereogenic centers distributed throughout the steroid backbone, each contributing to the overall three-dimensional architecture and biological activity of the molecule [2] [43]. These stereogenic centers follow the established conventions for steroid nomenclature and absolute configuration assignment [19] [43].

The stereogenic center at C5 exhibits β-configuration (R absolute configuration), establishing the A/B ring junction geometry [43] [44]. This configuration determines the spatial relationship between rings A and B and influences the overall molecular shape [44]. The β-orientation of the hydrogen at C5 positions it on the same face as the C19 angular methyl group [44].

At C8, the stereogenic center displays β-configuration (S absolute configuration), defining the B/C ring junction [43]. This configuration is crucial for maintaining the proper spatial arrangement of the fluorine substituent at C9 and affects the overall molecular conformation [22] [44].

The C9 position bears a fluorine atom in the α-configuration (S absolute configuration), representing a key structural modification that distinguishes dexamethasone from natural corticosteroids [22] [43]. The α-fluorine substitution significantly enhances the biological potency and metabolic stability of the compound [22].

The C10 stereogenic center exhibits β-configuration (R absolute configuration) and bears the C19 angular methyl group [43] [44]. This configuration is essential for maintaining the proper spatial relationship between rings A and B and contributes to the overall molecular rigidity [44].

Position C11 contains a hydroxyl group in the β-configuration (S absolute configuration), which is crucial for glucocorticoid receptor binding and biological activity [22] [43]. The β-orientation of the C11 hydroxyl group positions it in an optimal spatial arrangement for receptor interactions [24].

The C13 stereogenic center displays β-configuration (S absolute configuration) and supports the C18 angular methyl group [43] [44]. This configuration establishes the proper C/D ring junction geometry and influences the conformation of the side chain [29] [44].

At C14, the stereogenic center exhibits α-configuration (R absolute configuration), contributing to the overall three-dimensional shape of the molecule [43]. This configuration affects the spatial positioning of substituents on the D ring and influences the side chain conformation [29].

The C16 position bears a methyl group in the α-configuration (S absolute configuration), representing another synthetic modification that enhances biological activity [22] [43]. The α-methyl substitution at C16 provides additional steric interactions that influence receptor binding specificity [22].

Finally, the C17 stereogenic center displays α-configuration (S absolute configuration) and serves as the attachment point for the side chain bearing the metasulfobenzoate ester group [29] [43]. This configuration determines the spatial orientation of the C20-C21 side chain relative to the steroid nucleus [29].

Conformational Analysis

The conformational behavior of dexamethasone metasulfobenzoate sodium reflects the interplay between the rigid steroid backbone and the flexible side chain components [28] [31]. Molecular dynamics studies have revealed distinct conformational preferences for different regions of the molecule, with varying degrees of flexibility that correlate with biological function [28] [31].

Ring A exhibits moderate conformational flexibility due to its unsaturated nature, with the double bond between C1 and C2 constraining the possible conformations to variations of the 1α,2β-half-chair arrangement [30] [31]. The presence of the ketone group at C3 further influences the electronic distribution and conformational preferences of this ring system [30]. Molecular dynamics simulations indicate that ring A maintains relatively low flexibility compared to other steroid classes, consistent with the high glucocorticoid specificity of dexamethasone [28] [31].

Ring B demonstrates the highest conformational rigidity among all four rings, maintaining a stable chair conformation with minimal deviation from ideal geometry [28] [31]. The saturated nature of this ring system and the presence of angular methyl groups at C18 and C19 contribute to the conformational stability [24] [30]. This rigidity serves as a structural anchor that maintains the overall molecular shape [28].

Ring C exhibits moderate conformational flexibility, with the chair conformation being preferred but allowing for some degree of ring puckering [28] [31]. The fluorine substitution at C9 introduces electronic effects that influence the conformational preferences of this ring system [30]. The presence of the β-hydroxyl group at C11 provides additional conformational constraints through potential intramolecular hydrogen bonding interactions [24].

Ring D displays the greatest conformational variability, with the envelope conformation being influenced by the nature and orientation of substituents [24] [29]. The α-methyl group at C16 and the side chain at C17 create steric interactions that affect the preferred conformations of this five-membered ring [22] [29].

The side chain extending from C17 exhibits significant conformational flexibility, particularly around the C17-C20 and C20-C21 bonds [29]. The preferred conformation positions the metasulfobenzoate group in a spatial arrangement that minimizes steric interactions with the steroid backbone while maintaining the stability of the ester linkage [9] [29]. Crystallographic studies have revealed that the C16-C17-C20-O20 torsion angle typically falls within the range of 0° to 46°, consistent with the preferred side chain conformations observed in other pregnane derivatives [29].

The metasulfobenzoate moiety itself displays conformational preferences that reflect the balance between intramolecular interactions and solvation effects [25] [36]. The benzoate ring maintains planarity, while the sulfonate group adopts orientations that optimize electrostatic interactions with the sodium counterion and potential hydrogen bonding partners [32] [33].

Absolute Configuration and Chirality Impact

The absolute configuration of dexamethasone metasulfobenzoate sodium follows the established stereochemical conventions for synthetic corticosteroids, with each stereogenic center contributing to the overall three-dimensional architecture and biological properties of the molecule [15] [17]. The systematic assignment of absolute configuration utilizes the Cahn-Ingold-Prelog priority rules and provides an unambiguous description of the spatial arrangement of substituents around each chiral center [15] [19].

The collective impact of the eight stereogenic centers creates a unique three-dimensional molecular shape that determines the compound's interaction with biological targets [13] [17]. The specific configuration at each center has been optimized through synthetic modifications to enhance glucocorticoid receptor binding affinity and selectivity [22] [28].

The C9α-fluorine substitution represents a critical stereochemical modification that significantly enhances biological potency compared to natural corticosteroids [22] [42]. This configuration introduces electronic effects that influence the overall molecular conformation and receptor binding characteristics [22]. The α-orientation positions the fluorine atom in an optimal spatial arrangement for favorable electrostatic interactions with the receptor binding site [22].

The C16α-methyl group provides additional stereochemical definition that enhances receptor selectivity and metabolic stability [22]. This configuration creates specific steric interactions that influence the binding orientation within the glucocorticoid receptor and contribute to the compound's enhanced therapeutic index [22].

The absolute configuration at C11 (β-hydroxyl) is essential for maintaining the proper hydrogen bonding interactions required for glucocorticoid receptor activation [24]. The β-orientation positions the hydroxyl group in the optimal spatial arrangement for forming critical intermolecular contacts with receptor amino acid residues [24].

The chirality impact extends beyond receptor binding to influence the compound's pharmacokinetic properties, including metabolic stability and tissue distribution [40]. The specific stereochemical arrangement affects the recognition by metabolic enzymes and influences the duration of biological activity [40].

The metasulfobenzoate ester modification preserves the essential stereochemical features of the dexamethasone backbone while introducing additional molecular complexity that affects solubility and pharmaceutical handling characteristics [4]. The ester linkage maintains the integrity of the steroid stereochemistry while providing a hydrolyzable group that can release the active dexamethasone molecule under physiological conditions [4].

Table 1: Molecular Properties of Dexamethasone Metasulfobenzoate Sodium

| Property | Value | Source References |

|---|---|---|

| Molecular Formula | C₂₉H₃₂FNaO₉S | [1] [2] [3] |

| Average Molecular Weight (Da) | 598.61 | [1] [2] |

| Monoisotopic Molecular Weight (Da) | 598.16487623 | [1] [2] |

| CAS Registry Number | 3936-02-5 | [1] [3] |

| InChI Key | QPTXTASNUUATEQ-RDWMNNCQSA-N | [3] |

| Number of Stereogenic Centers | 8 | [2] |

| Heavy Atom Count | 42 | [39] |

Table 2: Stereogenic Centers and Absolute Configuration

| Carbon Position | Configuration | Stereochemical Descriptor | Functional Significance |

|---|---|---|---|

| C-5 | β | R | Ring junction methyl orientation |

| C-8 | β | S | Ring junction configuration |

| C-9 | α | S | Fluorine substitution position |

| C-10 | β | R | Angular methyl configuration |

| C-11 | β | S | Hydroxyl group orientation |

| C-13 | β | S | Ring junction methyl orientation |

| C-14 | α | R | Ring junction configuration |

| C-16 | α | S | Methyl group orientation |

| C-17 | α | S | Side chain attachment configuration |

Table 3: Ring Conformational Analysis

| Ring | Conformation | Flexibility | Key Features |

|---|---|---|---|

| A (C1-C5) | 1α,2β-half-chair | Moderate (unsaturated) | Double bond C1-C2, ketone at C3 |

| B (C5-C10) | Chair | Rigid | Stable saturated ring |

| C (C8-C14) | Chair | Moderate | Fluorine at C9 affects geometry |

| D (C13-C17) | Envelope | Variable | Side chain at C17 influences conformation |